BenchChemオンラインストアへようこそ!

2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine

Metabolic Stability Adenosine Deaminase Purine Nucleoside Phosphorylase

2,6-Diamino-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purine (synonym: 2-Amino-2′-C-methyladenosine) is a 2′-C-methyl purine nucleoside analog within the broader class of nucleoside antimetabolites. The compound possesses a 2,6-diaminopurine base, which confers intrinsic resistance to adenosine deaminase (ADA)-mediated deamination, a key metabolic liability of 2′-C-methyladenosine.

Molecular Formula C11H16N6O4
Molecular Weight 296.28 g/mol
CAS No. 640725-73-1
Cat. No. B3276365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine
CAS640725-73-1
Molecular FormulaC11H16N6O4
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O
InChIInChI=1S/C11H16N6O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,9-,11-/m1/s1
InChIKeyKHPCBZYTDJCPHW-GITKWUPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purine (CAS 640725-73-1): A Dual-Mechanism Purine Nucleoside for Antiviral and Anticancer Research Procurement


2,6-Diamino-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purine (synonym: 2-Amino-2′-C-methyladenosine) is a 2′-C-methyl purine nucleoside analog within the broader class of nucleoside antimetabolites. The compound possesses a 2,6-diaminopurine base, which confers intrinsic resistance to adenosine deaminase (ADA)-mediated deamination, a key metabolic liability of 2′-C-methyladenosine [1]. Intracellularly, its phosphoramidate prodrugs are bioconverted into two distinct bioactive triphosphate metabolites—2′-C-methyl-2,6-diaminopurine triphosphate and 2′-C-methylguanosine triphosphate—both of which act as chain terminators of HCV NS5B RNA-dependent RNA polymerase [2]. This dual-metabolite profile differentiates it from single-metabolite 2′-C-methyl nucleosides such as 2′-C-methyladenosine (CAS 15397-12-3) and 2′-C-methylguanosine.

Why 2,6-Diamino-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purine Cannot Be Replaced by Generic 2′-C-Methyl Nucleosides


Simple substitution of 2,6-Diamino-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purine with structurally similar 2′-C-methyladenosine or 2′-C-methylguanosine is not functionally equivalent. 2′-C-Methyladenosine (CAS 15397-12-3) is rapidly deaminated by adenosine deaminase (ADA) and cleaved by purine nucleoside phosphorylase (PNP), resulting in limited metabolic stability and poor oral bioavailability in preclinical models [1]. 2′-C-Methylguanosine exhibits low cellular uptake and inefficient phosphorylation, compromising intracellular triphosphate delivery [1]. In contrast, the 2,6-diaminopurine scaffold of the target compound resists ADA-mediated degradation and, as a phosphoramidate prodrug, generates two distinct active triphosphate species from a single agent—a dual-targeting feature not achievable with the single-base analogs [2]. These metabolic and activation advantages directly translate into differentiated antiviral potency and a higher barrier to resistance, making the compound a non-fungible research tool and development candidate.

Quantitative Differentiation Evidence for 2,6-Diamino-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purine: Head-to-Head and Cross-Study Comparisons


ADA/PNP Metabolic Stability: 2,6-Diaminopurine Scaffold vs. 2′-C-Methyladenosine

2′-C-Methyladenosine is rapidly deaminated by adenosine deaminase (ADA) and subsequently cleaved by purine nucleoside phosphorylase (PNP), severely limiting its intracellular half-life and in vivo oral bioavailability in rat models. The 2,6-diaminopurine base of the target compound is intrinsically resistant to ADA due to the 2-amino substituent, and the 6-amino group is not a substrate for ADA [1]. This enzymatic stability advantage is a class-level inference for 2,6-diaminopurine nucleosides, confirmed by the Eldrup et al. (2004) SAR study demonstrating that 2′-C-methyladenosine's susceptibility to ADA and PNP was a primary limitation, while heterobase-modified analogs with altered purine C6 substituents showed improved stability profiles [1]. The 2,6-diaminopurine scaffold maintains ADA resistance while retaining the capacity for intracellular conversion to guanosine triphosphate, a dual advantage not observed in 2′-C-methyladenosine.

Metabolic Stability Adenosine Deaminase Purine Nucleoside Phosphorylase Prodrug Design

Dual Active Metabolite Delivery: 2,6-Diaminopurine Prodrug vs. Single-Metabolite Prodrugs (Sofosbuvir and BMS-986094)

The phosphoramidate prodrug of the target compound (DAPN-PD1) intracellularly releases two distinct bioactive triphosphates: 2′-C-methyl-2,6-diaminopurine triphosphate (2′-C-Me-DAPN-TP) and 2′-C-methylguanosine triphosphate (2′-C-Me-GTP). Both metabolites independently inhibit HCV NS5B polymerase, whereas Sofosbuvir and BMS-986094 each generate only a single active triphosphate species (2′-F-2′-C-methyluridine triphosphate for Sofosbuvir; 2′-C-methylguanosine triphosphate for BMS-986094) [1]. Critically, DAPN-PD1 produces 87-fold lower intracellular 2′-C-Me-GTP levels than BMS-986094, yet achieves comparable antiviral potency, while BMS-986094's high 2′-C-Me-GTP exposure was associated with mitochondrial RNA polymerase (POLRMT) off-target inhibition and clinical cardiotoxicity [2]. DAPN-PD1 did not cause detectable inhibition of mitochondrial RNA transcription in Huh-7 cells, consistent with its lower reliance on 2′-C-Me-GTP alone [2].

HCV NS5B Polymerase Intracellular Metabolism Phosphoramidate Prodrug Dual Targeting

Anti-HCV Potency in Huh-7 Replicon: DAPN Nucleosides and Prodrugs vs. 2′-C-Methyladenosine

In the Huh-7 subgenomic HCV replicon system, the free nucleoside 2,6-diamino-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purine (parent DAPN) and its 6-modified analogs exhibit EC50 values ranging from 0.3 to 6.3 μM when evaluated as phosphoramidate prodrugs, with the most potent derivatives (e.g., 2-F,6-NH2 prodrug 43) achieving EC50 of 2.7 μM and the 6-NHOH analog 11 displaying EC50 of 0.3 μM [1]. In comparison, 2′-C-methyladenosine inhibits HCV replicon with an IC50 of 0.3 μM in Huh-7 cells [2], but this potency is compromised by its ADA/PNP instability in vivo, a limitation not shared by the 2,6-diaminopurine series. Furthermore, the DAPN phosphoramidate prodrug series demonstrated pan-genotypic activity, retained potency against various HCV resistant mutants, and no resistant variants could be selected in vitro, indicating a high genetic barrier to resistance [3]. Cytotoxicity was absent at concentrations up to 50–100 μM across Huh-7, PBM, CEM, and Vero cell lines [1][3].

HCV Replicon EC50 Antiviral Potency Structure-Activity Relationship

Patent-Backed Prodrug Architecture: Enabling Intracellular Delivery of Two Nucleotide Triphosphates at Therapeutically Relevant Concentrations

The patent family WO 2012158811 (and related EP 2710023, US counterparts) explicitly claims 2,6-diamino-2′-C-methyl purine nucleoside monophosphate prodrugs and methods for modifying the metabolic pathway to deliver nucleotide triphosphates to viral polymerases at therapeutically relevant concentrations previously unattainable with conventional nucleoside analogs [1]. This intellectual property establishes a unique prodrug architecture specifically optimized for the 2,6-diaminopurine scaffold, distinguishing it from generic phosphoramidate strategies applied to other nucleoside classes. The patent teaches that the 2,6-diamino-2′-C-methyl purine core enables the simultaneous intracellular generation of both 2,6-diaminopurine triphosphate and guanosine triphosphate analogs, a dual-delivery mechanism not achievable with 2′-C-methyladenosine or 2′-C-methylguanosine prodrugs [1]. This patent protection provides commercial exclusivity and freedom-to-operate advantages for organizations procuring the compound for translational research.

Phosphoramidate Prodrug Nucleotide Delivery HCV Therapy Patent Protection

Cytotoxicity Selectivity Window: DAPN Prodrug vs. Clinical Comparator BMS-986094

A critical safety differentiation was established in direct head-to-head comparisons of DAPN-PD1 (the phosphoramidate prodrug of 2,6-diamino-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purine) against BMS-986094 in Huh-7 cells. While BMS-986094 generated 87-fold higher intracellular levels of 2′-C-methylguanosine triphosphate (2′-C-Me-GTP) than DAPN-PD1, BMS-986094 caused detectable inhibition of mitochondrial RNA polymerase (POLRMT), a mechanistic correlate of the severe cardiotoxicity observed in BMS-986094's Phase 2b clinical trial that led to its discontinuation [1]. In contrast, DAPN-PD1 did not produce detectable off-target inhibition of mitochondrial RNA transcription at antiviral concentrations, a finding attributed to its dual-metabolite mechanism that reduces reliance on high 2′-C-Me-GTP levels [1]. This selectivity profile represents a tangible safety advantage for the DAPN scaffold over a clinically failed comparator.

Mitochondrial Toxicity POLRMT Cardiotoxicity Safety Margin

Broad-Spectrum Anticancer Potential: Dual DNA Synthesis Inhibition and Apoptosis Induction in Lymphoid Malignancies

As a purine nucleoside analog, 2-Amino-2′-C-methyladenosine (CAS 640725-73-1) exhibits broad-spectrum anticancer activity through inhibition of DNA synthesis and induction of apoptosis, particularly targeting indolent lymphoid malignancies including chronic lymphocytic leukemia (CLL) [1]. While this mechanism is shared across the purine nucleoside analog class, the 2,6-diaminopurine scaffold may offer differentiation from adenosine-based analogs due to its resistance to ADA-mediated inactivation in the tumor microenvironment [2]—a property inferred from the ADA resistance class characteristic of 2,6-diaminopurine nucleosides. Notably, the compound is not a cytotoxic agent at concentrations up to 100 μM in multiple cell lines, indicating a favorable therapeutic window for anticancer applications [2]. Direct comparative anticancer potency data against specific analogs (e.g., cladribine, fludarabine) is not available in the retrieved literature, representing a gap in the quantitative evidence base.

Purine Nucleoside Analog DNA Synthesis Inhibition Apoptosis Induction Chronic Lymphocytic Leukemia

Procurement Application Scenarios for 2,6-Diamino-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purine (CAS 640725-73-1)


HCV Antiviral Drug Discovery: Lead Optimization of Pan-Genotypic NS5B Polymerase Inhibitors with High Resistance Barrier

Research teams focused on developing next-generation HCV direct-acting antivirals should procure this compound as a core scaffold for phosphoramidate prodrug optimization. The scaffold's demonstrated pan-genotypic activity, efficacy against known resistant mutants, and inability to select for resistant variants in vitro [1] make it an ideal starting point for structure-activity relationship (SAR) campaigns. The dual-metabolite mechanism (2′-C-Me-DAPN-TP and 2′-C-Me-GTP) provides a built-in resistance mitigation strategy, while the 87-fold lower 2′-C-Me-GTP exposure compared to BMS-986094 [2] suggests a reduced risk of mitochondrial toxicity—a critical consideration for lead selection committees.

Mitochondrial Safety Profiling: Comparative Mechanistic Studies of Nucleoside Analog-Induced POLRMT Inhibition

The compound serves as a reference standard for studying the relationship between intracellular nucleotide triphosphate levels and mitochondrial off-target effects. The direct head-to-head data showing that DAPN-PD1 avoids POLRMT inhibition while BMS-986094 causes detectable mitochondrial RNA transcription suppression [2] positions this scaffold as a benchmark for evaluating the mitochondrial safety of new nucleoside analogs. Procurement is recommended for laboratories conducting in vitro mitochondrial toxicity screening panels as part of antiviral lead triage.

ADA-Resistant Nucleoside Prodrug Design: Metabolic Stability Optimization for Anticancer Applications

For oncology research programs developing purine nucleoside analogs for indolent lymphoid malignancies, this compound's intrinsic ADA resistance differentiates it from adenosine-based nucleoside drugs such as fludarabine and cladribine, which are substrates for ADA-mediated deamination in the tumor microenvironment [3][4]. The scaffold enables medicinal chemistry exploration of 2- and 6-position modifications without the confounding factor of ADA susceptibility, accelerating SAR studies aimed at improving tumor selectivity and pharmacokinetic properties. The compound is non-cytotoxic at concentrations up to 100 μM, providing a clean baseline for assessing the impact of structural modifications on anticancer potency [4].

Intellectual Property-Secure Translational Research: Patent-Backed Nucleotide Delivery Platform Development

Organizations requiring freedom-to-operate for translational antiviral programs should procure this compound to leverage the patent-protected 2,6-diamino-2′-C-methyl purine monophosphate prodrug platform (WO 2012158811) [5]. The patent family covers composition of matter, pharmaceutical compositions, and methods of use for delivering dual nucleotide triphosphates to viral polymerases, providing a defined intellectual property landscape that is not available for generic 2′-C-methyladenosine or 2′-C-methylguanosine prodrugs. This is particularly relevant for biotech companies and academic drug discovery centers planning to advance candidates toward IND-enabling studies.

Quote Request

Request a Quote for 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.